5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound that belongs to the class of naphthalimides. These compounds are known for their diverse biological activities, including anticancer properties. The structure of this compound consists of a naphthalene ring fused with an isoquinoline ring, with a nitro group at the 5-position and a dione functionality at the 1,3-positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the following steps:
Nitration of Acenaphthene: Acenaphthene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Oxidation: The nitrated acenaphthene is then oxidized to form the corresponding naphthalene derivative.
Cyclization: The naphthalene derivative undergoes cyclization with an appropriate amine to form the isoquinoline ring.
Dione Formation: Finally, the compound is oxidized to introduce the dione functionality at the 1,3-positions.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo further oxidation to introduce additional functional groups.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives.
Scientific Research Applications
5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its anticancer properties, particularly its ability to inhibit topoisomerase II, an enzyme involved in DNA replication.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its ability to intercalate into DNA and stabilize DNA-topoisomerase II complexes. This interaction disrupts the cleavage-religation equilibrium of topoisomerase II, leading to the formation of broken DNA strands and ultimately inducing cell death. The compound’s nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Amonafide: A naphthalimide derivative with similar anticancer properties.
Mitonafide: Another naphthalimide derivative known for its topoisomerase II inhibitory activity.
Naphthalimide: The parent compound of 5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, lacking the nitro group.
Uniqueness
This compound is unique due to the presence of the nitro group, which enhances its biological activity and allows for further chemical modifications. Its ability to intercalate into DNA and inhibit topoisomerase II makes it a promising candidate for anticancer drug development.
Properties
IUPAC Name |
5-nitrobenzo[de]isoquinoline-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O4/c15-11-8-3-1-2-6-4-7(14(17)18)5-9(10(6)8)12(16)13-11/h1-5H,(H,13,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVQFVQNUBOYEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)NC3=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216464 | |
Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.19 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49645276 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
66266-36-2 | |
Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066266362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalimide, 3-nitro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32331 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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